MptpB-IN-1

Descripción

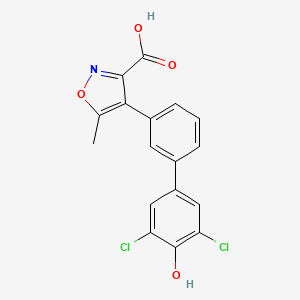

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H11Cl2NO4 |

|---|---|

Peso molecular |

364.2 g/mol |

Nombre IUPAC |

4-[3-(3,5-dichloro-4-hydroxyphenyl)phenyl]-5-methyl-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C17H11Cl2NO4/c1-8-14(15(17(22)23)20-24-8)10-4-2-3-9(5-10)11-6-12(18)16(21)13(19)7-11/h2-7,21H,1H3,(H,22,23) |

Clave InChI |

RHLHXHOGVCAPFR-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=NO1)C(=O)O)C2=CC=CC(=C2)C3=CC(=C(C(=C3)Cl)O)Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MptpB Inhibitors

This guide provides a comprehensive overview of the mechanism of action for inhibitors targeting Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a critical virulence factor. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, signaling pathways, and experimental validation of these promising anti-tuberculosis agents.

Core Mechanism of MptpB and Its Inhibition

Mycobacterium tuberculosis (Mtb) secretes the protein tyrosine phosphatase B (MptpB) into the cytoplasm of infected host macrophages.[1] As a key virulence factor, MptpB is essential for the intracellular survival and persistence of the bacterium.[1][2] Its primary function is to subvert host cell signaling pathways, thereby crippling the macrophage's innate immune response.[3][4]

The core mechanism of MptpB involves the dephosphorylation of key host proteins, leading to:

-

Inhibition of Pro-inflammatory Signaling: MptpB actively suppresses the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways.[5][6] It achieves this by dephosphorylating upstream kinases like ERK1/2 and p38, which in turn prevents the production of crucial pro-inflammatory cytokines such as IL-1β, IL-6, and TNF.[5][7][8]

-

Promotion of Host Cell Survival: To ensure a replicative niche, MptpB promotes macrophage survival by activating the pro-survival Akt signaling pathway, thereby inhibiting apoptosis.[3][4][7]

-

Arrest of Phagosome Maturation: MptpB exhibits phosphoinositide phosphatase activity, specifically dephosphorylating phosphoinositide-3-phosphate (PI3P) on the phagosomal membrane.[1][9] This action prevents the fusion of the phagosome with the lysosome, a critical step for bacterial degradation.[9][10]

MptpB inhibitors function as anti-virulence agents. Instead of directly killing the bacteria, they block the catalytic activity of MptpB.[11] This restores the host macrophage's natural defense mechanisms. By inhibiting MptpB, these compounds reverse the downstream effects: they restore MAPK and NF-κB signaling, enhance cytokine production, promote apoptosis of infected cells, and allow for phagolysosomal fusion, ultimately leading to a significant reduction in the intracellular mycobacterial burden.[1][3][7]

Quantitative Data of Representative MptpB Inhibitors

The following table summarizes the inhibitory potency of various MptpB inhibitors identified through screening and structure-based design efforts. These compounds represent different chemical scaffolds and demonstrate the feasibility of targeting MptpB with high potency and selectivity.

| Compound ID | Scaffold Class | Potency Metric | Value (µM) | Reference |

| Compound 1 | 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | Kᵢ | 1.1 ± 0.03 | [12] |

| I-A09 | Benzofuran salicylic (B10762653) acid | IC₅₀ | Not specified | [7] |

| Inhibitor 10 | Not Specified | IC₅₀ | 1.3 | [13] |

| Inhibitor 11 | Not Specified | IC₅₀ | 5.6 | [13] |

| Inhibitor 12 | Not Specified | IC₅₀ | 1.26 | [13] |

| Unnamed Inhibitor | 6-hydroxy-benzofuran-5-carboxylic acid | IC₅₀ | 0.038 | [3] |

| Compound 13 (C13) | 4,5-diarylisoxazole-3-carboxylic acid | IC₅₀ | Not specified | [1][9][14] |

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of MptpB inhibitors. Below are protocols for key experiments cited in the literature.

This assay quantifies the direct inhibitory effect of a compound on recombinant MptpB enzyme activity.

-

Reagents and Materials:

-

Recombinant purified MptpB enzyme.

-

Phosphatase substrate: p-nitrophenyl phosphate (B84403) (pNPP) or a phosphotyrosine peptide.

-

Assay Buffer: pH-optimized buffer (e.g., pH 6.0) containing dithiothreitol (B142953) (DTT).[2]

-

Test compounds (inhibitors) dissolved in DMSO.

-

96-well microplate.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the MptpB enzyme to each well (except for the no-enzyme control).

-

Add the diluted test compound or DMSO (vehicle control) to the appropriate wells and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding the pNPP substrate to all wells.

-

Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the absorbance at 405 nm at regular intervals.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

This cell-based assay assesses the ability of an inhibitor to reduce the survival of mycobacteria within host macrophages.

-

Cell Lines and Bacteria:

-

Procedure:

-

Seed macrophages in 24-well plates and allow them to adhere overnight.

-

Infect the macrophage monolayer with the mycobacterial strain at a specific multiplicity of infection (MOI), typically between 1:1 and 10:1.[5][15] Allow phagocytosis to occur for 2-4 hours.

-

Wash the cells with PBS to remove extracellular bacteria. Optionally, use amikacin (B45834) for a short period to kill any remaining extracellular bacteria.

-

Add fresh culture medium containing the test inhibitor at various concentrations or DMSO as a control.

-

Incubate the infected cells for a period of 24 to 72 hours.

-

At desired time points, lyse the macrophages with a solution of 0.1% Triton X-100 or saponin (B1150181) to release intracellular bacteria.

-

Prepare serial dilutions of the cell lysates in PBS.

-

Plate the dilutions on Middlebrook 7H10 or 7H11 agar (B569324) plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the intracellular bacterial load.

-

Calculate the percentage reduction in bacterial survival compared to the DMSO-treated control.[1]

-

This technique is used to measure the phosphorylation status of key proteins in signaling pathways modulated by MptpB.

-

Reagents and Materials:

-

Macrophage cell line (e.g., RAW264.7) stably expressing MptpB or a vector control.[5][12]

-

Stimulants: Lipopolysaccharide (LPS), Pam3CSK4, or IFN-γ.[5][6]

-

MptpB inhibitor.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-p-p65, anti-p65.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

-

Procedure:

-

Plate MptpB-expressing or vector control macrophages and treat with the inhibitor or DMSO for a specified time.

-

Stimulate the cells with an agonist like LPS or IFN-γ for various time points (e.g., 0, 15, 30, 60 minutes).[6]

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated protein to total protein, assessing the inhibitor's ability to restore signaling.[8]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental logic described in this guide.

Caption: MptpB subverts macrophage signaling; inhibitors block MptpB to restore immune function.

Caption: A phased approach for evaluating MptpB inhibitors from initial screen to in vivo studies.

Caption: Inhibition of MptpB breaks the chain of events leading to mycobacterial survival.

References

- 1. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into mode of actions of novel natural Mycobacterium protein tyrosine phosphatase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MptpB Promotes Mycobacteria Survival by Inhibiting the Expression of Inflammatory Mediators and Cell Apoptosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Mycobacterial Tyrosine Phosphatase PtpB Affects Host Cytokine Expression by Dephosphorylating ERK1/2 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MptpB Inhibitor Improves the Action of Antibiotics against Mycobacterium tuberculosis and Nontuberculous Mycobacterium avium Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cris.unibo.it [cris.unibo.it]

- 11. scispace.com [scispace.com]

- 12. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

MptpB Inhibitor I-A09: A Technical Guide to a Novel Anti-Tuberculosis Candidate

Disclaimer: The specific nomenclature "MptpB-IN-1" does not correspond to a standardized inhibitor designation in the reviewed scientific literature. This document provides a comprehensive technical overview of a well-characterized and potent Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) inhibitor, I-A09 , as a representative example of this inhibitor class.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs a sophisticated arsenal (B13267) of virulence factors to survive and replicate within host macrophages. One such critical factor is the secreted protein tyrosine phosphatase B (MptpB). MptpB disrupts host cell signaling pathways, thereby suppressing the innate immune response and promoting mycobacterial persistence. Consequently, MptpB has emerged as a promising target for the development of novel anti-tuberculosis therapeutics. This guide details the core technical aspects of I-A09, a potent and selective inhibitor of MptpB.

Core Compound Data: I-A09

I-A09 is a bidentate benzofuran (B130515) salicylic (B10762653) acid derivative identified from a combinatorial library assembled via click chemistry.[1] It serves as a valuable chemical probe for studying MptpB function and as a lead compound for anti-tuberculosis drug development.

| Property | Value | Reference |

| Chemical Name | 6-hydroxy-3-(1-(2-((4-morpholinophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)-2-phenylbenzofuran-5-carboxylic acid | [2] |

| CAS Number | 1143579-76-3 | [2] |

| Molecular Formula | C29H25N5O6 | [2] |

| Molecular Weight | 539.54 g/mol | [2] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in DMSO |

Quantitative Efficacy and Selectivity

I-A09 demonstrates potent inhibition of MptpB with high selectivity over other human phosphatases.

| Parameter | Value | Target | Conditions | Reference |

| IC50 | 1.26 ± 0.22 µM | MptpB | pH 7, 25 °C | |

| Ki | 1.08 ± 0.06 µM | MptpB | Noncompetitive vs. pNPP | |

| Selectivity | >10-fold | MptpB | vs. a panel of mammalian PTPs (PTP1B, TC-PTP, SHP2, Lyp, FAP1, CD45, LAR, PTPα, VHR, VHX, Cdc14) |

Mechanism of Action

MptpB is secreted by Mtb into the host macrophage cytosol, where it dephosphorylates key signaling proteins to modulate the host's immune response. Specifically, MptpB has been shown to:

-

Downregulate the ERK1/2 and p38 MAPK pathways , leading to reduced production of the pro-inflammatory cytokine IL-6.

-

Upregulate the Akt signaling pathway , which promotes host cell survival and prevents apoptosis, thereby creating a hospitable environment for the mycobacteria.

I-A09 acts by inhibiting the phosphatase activity of MptpB. This inhibition reverses the downstream effects of MptpB on host cell signaling, restoring the macrophage's ability to mount an effective immune response against the invading mycobacteria.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by MptpB and its inhibition by I-A09.

Caption: MptpB's impact on host macrophage signaling pathways.

Caption: I-A09 restores normal macrophage signaling.

Experimental Protocols

MptpB Phosphatase Activity Assay

This protocol is adapted from the methodology used to characterize MptpB inhibitors.

Objective: To determine the in vitro inhibitory activity of a compound against MptpB.

Materials:

-

Recombinant MptpB enzyme

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 1 mM DTT)

-

Test compound (e.g., I-A09) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the MptpB enzyme to each well.

-

Add the test compound dilutions to the respective wells. Include a DMSO control (no inhibitor).

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the pNPP substrate to all wells.

-

Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the absorbance at 405 nm at regular intervals.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for MptpB phosphatase activity assay.

Macrophage Infection Assay

This protocol is a generalized procedure based on common practices for assessing the intracellular efficacy of anti-mycobacterial compounds.

Objective: To evaluate the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.

Materials:

-

Macrophage cell line (e.g., J774A.1 or THP-1)

-

Mycobacterium tuberculosis (e.g., H37Rv strain)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (e.g., I-A09)

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

7H10 agar (B569324) plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed macrophages in a multi-well plate and allow them to adhere overnight.

-

Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI) (e.g., 1:1).

-

After a few hours of infection, wash the cells to remove extracellular bacteria.

-

Add fresh medium containing serial dilutions of the test compound. Include a DMSO control.

-

Incubate the infected cells for a specified period (e.g., 72 hours).

-

Lyse the macrophages to release the intracellular bacteria.

-

Plate serial dilutions of the cell lysate on 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks until bacterial colonies (Colony Forming Units, CFUs) are visible.

-

Count the CFUs to determine the intracellular bacterial load for each treatment condition.

-

Calculate the percentage of bacterial growth inhibition compared to the DMSO control.

Caption: Workflow for macrophage infection assay.

In-Cell Phosphorylation Assay (Western Blot)

This protocol outlines the general steps for assessing the phosphorylation status of target proteins in cells treated with an MptpB inhibitor.

Objective: To determine the effect of a compound on the phosphorylation of ERK, p38, and Akt in macrophages expressing MptpB.

Materials:

-

Macrophage cell line (e.g., RAW264.7) transfected to express MptpB

-

Test compound (e.g., I-A09)

-

Stimulant (e.g., IFN-γ)

-

Lysis buffer with phosphatase and protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MptpB-expressing macrophages in a multi-well plate.

-

Treat the cells with the test compound or DMSO for a specified time.

-

Stimulate the cells with a relevant agonist (e.g., IFN-γ) to induce signaling.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

Conclusion

I-A09 is a potent and selective inhibitor of the Mycobacterium tuberculosis virulence factor MptpB. By targeting this key enzyme, I-A09 can restore the host macrophage's innate immune signaling, thereby inhibiting intracellular mycobacterial growth. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel anti-tuberculosis therapies. Further optimization of I-A09 and similar compounds holds significant promise for the development of new treatments to combat tuberculosis, including drug-resistant strains.

References

MptpB-IN-1: A Novel Anti-Virulence Strategy Against Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), employs a sophisticated arsenal (B13267) of virulence factors to survive and replicate within host macrophages. One such critical factor is the secreted protein tyrosine phosphatase MptpB. By targeting host cell signaling pathways, MptpB subverts the innate immune response, promoting mycobacterial persistence. MptpB-IN-1 is a potent and selective inhibitor of MptpB that represents a promising anti-virulence therapeutic strategy. Unlike traditional antibiotics that directly target bacterial growth, this compound disarms the bacterium's ability to manipulate the host, thereby allowing the host's own immune system to effectively clear the infection. This guide provides a comprehensive overview of the function of this compound, its mechanism of action, relevant experimental protocols, and a summary of key quantitative data.

The Role of MptpB in Mycobacterium tuberculosis Pathogenesis

MptpB is a secreted virulence factor essential for the survival of Mtb within host macrophages.[1] Once secreted into the host cell cytosol, MptpB modulates several key signaling pathways to the bacterium's advantage.[2][3] Its primary function is to dephosphorylate host proteins, thereby disrupting normal cellular processes that would otherwise lead to bacterial clearance.[4][5]

MptpB has been shown to exhibit triple-specificity phosphatase activity, acting on phosphotyrosine, phosphoserine/threonine, and phosphoinositide substrates.[6] This broad substrate specificity allows it to interfere with multiple host signaling cascades.

Key host pathways targeted by MptpB include:

-

MAPK (Mitogen-Activated Protein Kinase) Signaling: MptpB dephosphorylates and inactivates ERK1/2 and p38, leading to the suppression of pro-inflammatory cytokine production, such as IL-6 and TNF.[3][4] This dampens the host's innate immune response.

-

STAT3 (Signal Transducer and Activator of Transcription 3) Signaling: MptpB can dephosphorylate STAT3, further contributing to the dysregulation of cytokine expression.[4][7]

-

Akt Signaling: MptpB promotes host cell survival by activating the Akt pathway, which inhibits apoptosis of the infected macrophage.[3] This ensures a protected replicative niche for the bacteria.

-

Phosphoinositide Metabolism: By dephosphorylating phosphoinositides like PI3P and PI(3,5)P2, MptpB is thought to interfere with phagosome maturation and fusion with lysosomes, preventing the destruction of the intracellular mycobacteria.[6]

The multifaceted interference of MptpB with host signaling pathways underscores its importance as a virulence factor and a prime target for anti-TB drug development.

This compound: Mechanism of Action and Therapeutic Potential

This compound, also referred to in the literature as compound 13 or C13, is a potent and selective inhibitor of MptpB.[8] It has been developed through structure-based design to specifically target the unique active site of MptpB, which differs significantly from human phosphatases, suggesting a low potential for off-target effects.[8]

The mechanism of action of this compound is to block the phosphatase activity of MptpB. By inhibiting MptpB, this compound restores the host's natural ability to combat mycobacterial infection. The key consequences of MptpB inhibition by this compound include:

-

Restoration of Pro-inflammatory Cytokine Production: Inhibition of MptpB leads to the reactivation of the MAPK pathway, resulting in increased production of IL-6 and other cytokines necessary for a robust immune response.

-

Promotion of Macrophage Apoptosis: By blocking MptpB's influence on the Akt pathway, this compound allows for the induction of apoptosis in infected macrophages, a crucial mechanism for limiting bacterial spread.

-

Enhanced Mycobacterial Clearance: this compound treatment has been shown to reduce the intracellular survival of Mtb in macrophages, including multidrug-resistant strains.[8]

-

In Vivo Efficacy: In preclinical animal models, such as the guinea pig model of tuberculosis, this compound monotherapy has demonstrated a significant reduction in bacterial load in the lungs and spleen and an improvement in overall pathology.[8]

Importantly, this compound does not have direct bactericidal activity but rather acts as an anti-virulence agent, making it a valuable tool for combination therapy with existing antibiotics.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant MptpB inhibitors.

Table 1: In Vitro Inhibitory Activity of Selected MptpB Inhibitors

| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| This compound (Cmpd 13) | MptpB | 0.9 | N/A | N/A | [8] |

| I-A09 | MptpB | 1.26 | N/A | N/A | [9] |

| Compound 1 | MptpB | 1.3 | 1.1 | Noncompetitive | [10] |

Table 2: In Vivo Efficacy of this compound (Compound 13) in Guinea Pig Model of TB

| Treatment Group | Dosing | Duration | Organ | Log10 CFU Reduction vs. Vehicle | Reference |

| This compound (Acute) | 100 mg/kg, oral, daily | 28 days | Lungs | ~1.5 | [8] |

| This compound (Acute) | 100 mg/kg, oral, daily | 28 days | Spleen | ~2.0 | [8] |

| This compound (Chronic) | 100 mg/kg, oral, daily | 28 days | Lungs | ~1.0 | [8] |

| This compound (Chronic) | 100 mg/kg, oral, daily | 28 days | Spleen | ~1.5 | [8] |

Experimental Protocols

MptpB Phosphatase Activity Assay (pNPP Assay)

This assay is used to determine the enzymatic activity of MptpB and to evaluate the inhibitory potential of compounds like this compound. It utilizes the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

-

Recombinant MptpB enzyme

-

Assay Buffer: 100 mM sodium acetate (B1210297) (pH 5.5), 10 mM MgCl2

-

pNPP Substrate Solution: Prepare a stock solution of pNPP in the assay buffer. The final concentration in the reaction will be in the mM range.

-

This compound or other test inhibitors dissolved in DMSO.

-

Stop Solution: 1 N NaOH

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of the this compound inhibitor in the assay buffer. Include a DMSO-only control.

-

In a 96-well plate, add 50 µL of the diluted inhibitor or control to triplicate wells.

-

Add 25 µL of the recombinant MptpB enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the reaction by adding 50 µL of Stop Solution to each well. The solution will turn yellow.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Macrophage Infection Model to Assess Intracellular Mycobacterial Survival

This protocol describes the infection of a macrophage cell line (e.g., THP-1 or RAW264.7) with M. tuberculosis and subsequent treatment with this compound to evaluate its effect on intracellular bacterial viability. All work with live M. tuberculosis must be performed under Biosafety Level 3 (BSL-3) containment.

Materials:

-

Macrophage cell line (e.g., THP-1 monocytes)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC

-

This compound dissolved in DMSO

-

PBS (Phosphate Buffered Saline)

-

Sterile water

-

7H10 agar (B569324) plates

-

Cell culture plates (e.g., 24-well plates)

Procedure:

-

Macrophage Seeding and Differentiation:

-

Seed THP-1 monocytes in a 24-well plate at a density of 2.5 x 10^5 cells/well.

-

Add PMA to a final concentration of 25-100 ng/mL to differentiate the monocytes into adherent macrophages.

-

Incubate for 24-48 hours. Replace the medium with fresh, antibiotic-free medium and rest the cells for another 24 hours.

-

-

Preparation of Mycobacterial Inoculum:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase.

-

Wash the bacterial culture with PBS and resuspend in cell culture medium.

-

Briefly sonicate or pass the bacterial suspension through a syringe to disperse clumps.

-

Adjust the bacterial concentration to achieve the desired multiplicity of infection (MOI), typically between 1 and 10.

-

-

Macrophage Infection:

-

Remove the medium from the differentiated macrophages and infect with the prepared M. tuberculosis inoculum.

-

Incubate for 4 hours to allow for phagocytosis.

-

Wash the cells three times with warm PBS to remove extracellular bacteria.

-

-

Inhibitor Treatment:

-

Add fresh cell culture medium containing the desired concentrations of this compound or a DMSO vehicle control.

-

Incubate the infected and treated cells for 48-72 hours.

-

-

Enumeration of Intracellular Bacteria (CFU Assay):

-

At the end of the incubation period, wash the cells with PBS.

-

Lyse the macrophages with sterile water for 10-15 minutes.

-

Prepare serial dilutions of the cell lysates in PBS.

-

Plate the dilutions on 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFUs) to determine the intracellular bacterial load.

-

Compare the CFU counts from this compound treated wells to the DMSO control to determine the reduction in bacterial survival.

-

Visualizations: Signaling Pathways and Experimental Workflow

MptpB Signaling Pathway in Host Macrophage

Caption: MptpB subverts host signaling to promote Mtb survival.

Effect of this compound on Host Macrophage Signaling

Caption: this compound restores host immune signaling and promotes bacterial clearance.

Experimental Workflow for Testing this compound Efficacy

Caption: Workflow for assessing this compound's effect on intracellular Mtb survival.

References

- 1. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycobacterial Tyrosine Phosphatase PtpB Affects Host Cytokine Expression by Dephosphorylating ERK1/2 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disruption of mptpB impairs the ability of Mycobacterium tuberculosis to survive in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MptpB, a virulence factor from Mycobacterium tuberculosis, exhibits triple-specificity phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mycobacterial Tyrosine Phosphatase PtpB Affects Host Cytokine Expression by Dephosphorylating ERK1/2 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diversity-Oriented Synthesis for Novel, Selective and Drug-like Inhibitors for a Phosphatase from Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Characterization of Novel Inhibitors of mPTPB, an Essential Virulent Phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

MptpB-IN-1: A Novel Strategy to Counteract Mycobacterium tuberculosis Immune Evasion

An In-depth Technical Guide on the Role of MptpB in Host Immune Response and the Therapeutic Potential of its Inhibition

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has evolved sophisticated mechanisms to evade the host immune system, leading to persistent infection.[1][2] A key virulence factor secreted by Mtb into the host macrophage cytoplasm is the Mycobacterium protein tyrosine phosphatase B (MptpB).[3][4] This enzyme plays a crucial role in the survival and replication of the bacteria within macrophages by actively suppressing the host's innate immune responses.[2] MptpB achieves this by modulating critical host signaling pathways, thereby inhibiting inflammatory responses and apoptosis of the infected macrophage. Consequently, MptpB has emerged as a promising target for the development of novel anti-tuberculosis therapeutics. This guide provides a comprehensive overview of the molecular mechanisms of MptpB-mediated immune suppression and the therapeutic potential of its inhibitors, with a focus on a class of compounds represented by MptpB-IN-1.

MptpB: Mechanism of Action and Impact on Host Immune Signaling

MptpB is a 30 kDa protein with a unique structural fold that differs from typical protein tyrosine phosphatases (PTPs). It possesses a large, flexible active site, allowing it to act on a range of substrates, including phosphotyrosine, phosphoserine/threonine, and phosphoinositides. This broad substrate specificity enables MptpB to interfere with multiple host signaling cascades.

Upon secretion into the host macrophage, MptpB exerts its virulence by:

-

Inhibiting MAPK and NF-κB Signaling: MptpB actively suppresses the phosphorylation, and thus activation, of key components of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Specifically, it blocks the phosphorylation of p38 and ERK1/2 in the MAPK pathway, and p65 and IKKα in the NF-κB pathway. These pathways are central to the production of pro-inflammatory cytokines and the induction of an effective anti-mycobacterial immune response.

-

Activating the Akt Pathway: In contrast to its inhibitory effects on pro-inflammatory pathways, MptpB promotes host cell survival by activating the Akt signaling pathway. This anti-apoptotic effect ensures a protected niche for the intracellular replication of Mtb.

-

Altering Phagosome Maturation: Evidence suggests that MptpB plays a role in preventing the maturation of the Mtb-containing phagosome into a bactericidal phagolysosome. This is potentially achieved through its phosphoinositide phosphatase activity, which can disrupt the signaling required for phagosome trafficking and fusion with lysosomes.

The net result of these molecular interventions is a dampened host immune response characterized by:

-

Reduced Pro-inflammatory Cytokine Production: The inhibition of MAPK and NF-κB signaling leads to a significant decrease in the secretion of key inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).

-

Suppressed iNOS Expression: MptpB also inhibits the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing nitric oxide, a potent anti-mycobacterial molecule.

-

Inhibition of Macrophage Apoptosis: By activating the Akt pathway and inhibiting p53 expression, MptpB prevents the programmed cell death of infected macrophages, which would otherwise limit bacterial replication and expose the bacteria to other immune cells.

This compound and Other Inhibitors: Restoring Host Immunity

The critical role of MptpB in Mtb pathogenesis makes it an attractive target for antivirulence therapies. The inhibition of MptpB is not directly bactericidal but rather disables a key survival mechanism of the bacteria within the host, allowing the host's own immune system to effectively clear the infection. Several small molecule inhibitors of MptpB have been developed and shown to reverse the immunosuppressive effects of the enzyme.

Quantitative Data on MptpB Inhibitors

The following tables summarize the in vitro and intracellular efficacy of various MptpB inhibitors.

| Inhibitor | IC50 (μM) | Target | Reference(s) |

| Compound 15 | 2.8 | MptpB | |

| I-A09 | 1.26 | MptpB | |

| Compound 13 | Not Specified | MptpB | |

| Isoxazole-based compounds | 0.4 - 7 | MptpB | |

| L335-M34 | 0.16 | MptpA |

Table 1: In vitro inhibitory activity of selected compounds against MptpB and a related phosphatase, MptpA.

| Inhibitor | Cell Line | Mycobacterial Strain | Concentration (μM) | % Reduction in Intracellular Burden | Reference(s) |

| Compound 13 | J774 (mouse macrophage) | M. bovis BCG | Not Specified | Up to 84% | |

| Compound 13 | THP-1 (human macrophage) | M. tuberculosis (drug-susceptible) | Not Specified | Up to 63% | |

| C13 | THP-1 (human macrophage) | M. tuberculosis | 29 µg/mL | 44% | |

| C13 | RAW264.7 (mouse macrophage) | M. avium | 29 µg/mL | 38% | |

| I-A09 | Raw264.7 (mouse macrophage) | M. bovis BCG | 5 - 10 | Not Specified (restores ERK1/2 activation) | |

| Isoxazole-salicylate derivative | Macrophages | M. bovis BCG | 20, 80, 160 | 42%, 64%, >90% |

Table 2: Intracellular efficacy of MptpB inhibitors in macrophage infection models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of MptpB and the efficacy of its inhibitors.

Macrophage Culture and Infection with Mycobacterium tuberculosis

-

Cell Culture:

-

RAW264.7 (murine macrophage) or THP-1 (human monocytic) cell lines are commonly used.

-

Culture cells in DMEM or RPMI-1640 medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.

-

For THP-1 cells, differentiate into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

-

Mycobacterial Culture:

-

Grow M. tuberculosis H37Rv or M. bovis BCG in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.

-

-

Infection Protocol:

-

Seed macrophages in multi-well plates at a desired density (e.g., 1 x 10^5 cells/well in a 24-well plate).

-

Wash the mycobacterial culture and resuspend in antibiotic-free cell culture medium.

-

Infect macrophages at a specific Multiplicity of Infection (MOI), typically ranging from 1:1 to 10:1 (bacteria to macrophage).

-

Incubate for 2-4 hours to allow for phagocytosis.

-

Wash the cells three times with PBS to remove extracellular bacteria.

-

Add fresh culture medium, with or without the MptpB inhibitor, and incubate for the desired time points.

-

Determination of Intracellular Mycobacterial Survival (CFU Assay)

-

Cell Lysis:

-

At each time point, aspirate the culture medium.

-

Lyse the infected macrophages with 0.1% Triton X-100 in sterile water for 10 minutes.

-

-

Plating and Incubation:

-

Prepare serial dilutions of the cell lysate in sterile PBS with 0.05% Tween 80.

-

Plate the dilutions on Middlebrook 7H10 or 7H11 agar (B569324) plates supplemented with OADC.

-

Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

-

-

Quantification:

-

Count the number of Colony Forming Units (CFUs) on the plates from a dilution that yields a countable number of colonies (e.g., 30-300).

-

Calculate the total CFU per well to determine the intracellular bacterial load.

-

Measurement of Cytokine Production (ELISA)

-

Sample Collection:

-

Collect the culture supernatant from infected macrophages at various time points.

-

Centrifuge the supernatant to remove any cells or debris.

-

-

ELISA Procedure:

-

Use commercially available ELISA kits for IL-6 and IL-1β.

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Add standards and samples (culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the detection antibody conjugated to an enzyme (e.g., HRP). Incubate for 1-2 hours.

-

Wash the plate and add the substrate (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

Analysis of Signaling Pathway Activation (Western Blot)

-

Protein Extraction:

-

Lyse infected macrophages with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, p38, and Akt overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Assessment of Macrophage Apoptosis (Annexin V/7-AAD Staining)

-

Cell Preparation:

-

Collect both adherent and floating cells from the culture wells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V positive, 7-AAD/PI negative cells are considered early apoptotic.

-

Annexin V positive, 7-AAD/PI positive cells are considered late apoptotic or necrotic.

-

Visualizations

Signaling Pathways Modulated by MptpB

Caption: MptpB signaling pathways in the host macrophage.

Experimental Workflow for Testing MptpB Inhibitors

Caption: Workflow for evaluating MptpB inhibitor efficacy.

Conclusion

MptpB is a critical virulence factor that enables Mycobacterium tuberculosis to establish and maintain a persistent infection by subverting the host immune response. By targeting key signaling pathways within the macrophage, MptpB creates a favorable environment for bacterial replication. The development of MptpB inhibitors, such as this compound, represents a promising host-directed therapeutic strategy. These inhibitors have demonstrated the ability to restore the macrophage's anti-mycobacterial functions, leading to reduced intracellular bacterial survival. Further research and development of potent and selective MptpB inhibitors could lead to novel adjunctive therapies for tuberculosis, potentially shortening treatment duration and improving outcomes, especially for drug-resistant strains.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.hellobio.com [cdn.hellobio.com]

- 4. researchgate.net [researchgate.net]

MptpB-IN-1 (Compound 13): A Technical Guide on a Novel Anti-Tuberculosis Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), continues to be a major global health threat, exacerbated by the rise of multidrug-resistant strains. A promising strategy to combat TB is the development of anti-virulence agents that disarm the bacterium's ability to survive and replicate within the host. One such target is the Mycobacterium protein tyrosine phosphatase B (MptpB), a key virulence factor secreted by Mtb to subvert host immune responses. This technical guide provides an in-depth overview of MptpB-IN-1, also known as Compound 13 (C13), a potent and orally bioavailable inhibitor of MptpB with demonstrated efficacy as a potential anti-TB agent. This document details its mechanism of action, quantitative efficacy, and the experimental protocols for its evaluation.

Introduction to MptpB as a Therapeutic Target

MptpB is a secreted phosphatase essential for the intracellular survival of M. tuberculosis within host macrophages.[1] Upon infection, Mtb secretes MptpB into the macrophage cytosol, where it manipulates host cell signaling pathways to create a permissive environment for bacterial replication.[2] MptpB achieves this by dephosphorylating key host proteins, leading to the suppression of pro-inflammatory cytokine production (e.g., IL-6) and the inhibition of macrophage apoptosis.[1][3] Specifically, MptpB has been shown to block the ERK1/2 and p38 mitogen-activated protein kinase (MAPK) pathways while activating the pro-survival Akt pathway.[4][3]

The inhibition of MptpB represents an attractive anti-virulence strategy for several reasons:

-

Novel Mechanism of Action: It does not directly kill the bacteria but rather cripples its ability to evade the host immune system, potentially reducing the selective pressure for drug resistance.[5]

-

Host-Centric Action: As MptpB acts within the host cell, its inhibitors do not need to penetrate the notoriously impermeable mycobacterial cell wall.[1]

-

Synergistic Potential: MptpB inhibitors can be used in combination with existing antibiotics to enhance their efficacy.[6][7][8]

This compound (Compound 13) has emerged from structure-based drug design as a highly potent and selective inhibitor of MptpB.[6]

This compound (Compound 13): Quantitative Data

The following tables summarize the key quantitative data for this compound (Compound 13) and other relevant MptpB inhibitors for comparative purposes.

Table 1: In Vitro Enzyme Inhibition Data for MptpB Inhibitors

| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Selectivity | Reference |

| This compound (C13) | MptpB | Not explicitly stated, but developed from a series with IC50s in the low µM to nM range. | Not explicitly stated | Not explicitly stated | Selective over human phosphatases like PTP1B. | [6] |

| Compound 5 (precursor to C13) | MptpB | 0.4 ± 0.1 | Not stated | Not stated | >100-fold vs PTP1B | [6] |

| I-A09 | MptpB | 1.26 ± 0.22 | 1.08 ± 0.06 | Noncompetitive | >11-fold vs a panel of mammalian PTPs | [3] |

| L01-Z08 | MptpB | Not explicitly stated | Not explicitly stated | Not explicitly stated | Potent and selective | [9] |

| OMTS | MptpB | 0.44 ± 0.05 | 0.33 ± 0.04 | Competitive | >60-fold vs six human PTPs | [10] |

Table 2: In Vitro and In Vivo Efficacy of this compound (Compound 13)

| Assay | Model System | Treatment | Efficacy | Reference |

| Intracellular Survival | J774 mouse macrophages (infected with M. bovis BCG) | This compound (Compound 13) | Up to 84% reduction in bacterial burden | [6][11] |

| Intracellular Survival | THP-1 human macrophages (infected with drug-susceptible Mtb) | This compound (Compound 13) | Up to 63% reduction in bacterial burden | [6][11] |

| Intracellular Survival | THP-1 human macrophages (infected with M. tuberculosis) | This compound (Compound 13) | 44% reduction in intracellular burden at 3 days post-infection | [5] |

| Intracellular Survival | RAW264.7 macrophages (infected with M. avium) | This compound (Compound 13) | 38% reduction in intracellular burden at 3 days post-infection | [5] |

| In Vivo Efficacy (Acute TB model) | Guinea Pigs | This compound (Compound 13, 100 mg/kg, oral, daily for 28 days) | Significant reduction in lung and spleen CFU | [6] |

| In Vivo Efficacy (Chronic TB model) | Guinea Pigs | This compound (Compound 13, 100 mg/kg, oral, daily for 28 days) | Significant reduction in lung and spleen CFU | [6] |

Table 3: Cytotoxicity and Pharmacokinetic Profile of this compound (Compound 13)

| Parameter | Value | Species | Reference |

| Cytotoxicity (CC50) | Not cytotoxic at concentrations as high as 181.3 µg/mL | RAW264.7 and THP-1 macrophages | [12] |

| Minimum Inhibitory Concentration (MIC) | Does not affect extracellular bacterial growth | M. bovis BCG | [6][11] |

| Oral Bioavailability | Good | Guinea Pig | [2][6] |

| Cmax | 112 µg/mL | Guinea Pig | [2][6] |

| AUC | 230 µg·h/mL | Guinea Pig | [2][6] |

| Half-life (t1/2) | 5 hours | Guinea Pig | [2][6] |

Signaling Pathways and Experimental Workflows

MptpB Signaling Pathway and Point of Intervention

The following diagram illustrates the key signaling pathways modulated by MptpB in the host macrophage and the inhibitory action of this compound.

Caption: MptpB signaling pathway and inhibition by this compound.

Experimental Workflow for Evaluation of MptpB Inhibitors

The diagram below outlines a typical workflow for the preclinical evaluation of MptpB inhibitors like this compound.

Caption: Experimental workflow for MptpB inhibitor evaluation.

Logical Relationship of MptpB Inhibition to Anti-TB Effect

This diagram illustrates the logical cascade from MptpB inhibition to the observed anti-tuberculosis effect.

Caption: Logical flow from MptpB inhibition to anti-TB outcome.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of this compound.

In Vitro MptpB Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of MptpB.

-

Reagents and Materials:

-

Recombinant purified MptpB enzyme.

-

p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate.

-

Assay buffer: 50 mM Tris-HCl, 50 mM Bis-Tris, 100 mM sodium acetate, pH 6.0.

-

This compound (Compound 13) or other test inhibitors dissolved in DMSO.

-

96-well microplates.

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the test compound to the assay buffer.

-

Add a defined concentration of recombinant MptpB enzyme to each well containing the test compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding pNPP to a final concentration equivalent to its Km value.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., 1N NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Include controls for no enzyme (background), no inhibitor (100% activity), and no substrate.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Macrophage Infection and Intracellular Survival Assay

This assay assesses the ability of a compound to reduce the survival of M. tuberculosis within macrophages.

-

Cell Lines and Bacteria:

-

Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., J774A.1, RAW264.7).

-

Mycobacterium tuberculosis (e.g., H37Rv strain) or Mycobacterium bovis BCG.

-

Cell culture medium (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (for routine culture, but not during infection).

-

Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 monocytes into macrophages.

-

-

Procedure:

-

Seed macrophages in 24- or 96-well plates and allow them to adhere overnight. For THP-1 cells, differentiate with PMA for 24-48 hours prior to infection.

-

Prepare a single-cell suspension of mycobacteria and infect the macrophage monolayer at a specific multiplicity of infection (MOI), for example, 1:1 or 10:1 (bacteria to macrophage ratio).

-

Incubate for a few hours (e.g., 4 hours) to allow for phagocytosis.

-

Wash the cells with pre-warmed PBS or medium to remove extracellular bacteria. Some protocols may include a short treatment with amikacin (B45834) to kill any remaining extracellular bacteria.

-

Add fresh culture medium containing serial dilutions of this compound or vehicle control (DMSO).

-

Incubate the infected cells for a period of time (e.g., 24, 48, and 72 hours).

-

At each time point, lyse the macrophages with a gentle lysis buffer (e.g., 0.1% saponin (B1150181) or Triton X-100 in PBS).

-

Prepare serial dilutions of the cell lysates in a suitable buffer (e.g., PBS with 0.05% Tween 80).

-

Plate the dilutions on Middlebrook 7H10 or 7H11 agar (B569324) plates supplemented with OADC.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the intracellular bacterial load.

-

Calculate the percentage reduction in CFU in treated wells compared to the vehicle control.

-

Cytotoxicity Assay (MTT Assay)

This assay evaluates the toxicity of the test compound on the host macrophage cells.

-

Reagents and Materials:

-

Macrophage cell line (e.g., THP-1, J774A.1).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed macrophages in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Add serial dilutions of this compound to the cells and incubate for a period equivalent to the infection assay (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate with gentle shaking for a few hours until the crystals are fully dissolved.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).

-

Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

In Vivo Efficacy in a Guinea Pig Model of Tuberculosis

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[6]

-

Animal Model:

-

Female Hartley Duncan guinea pigs.

-

Mycobacterium tuberculosis H37Rv for aerosol infection.

-

-

Procedure:

-

Infection: Infect guinea pigs with a low-dose aerosol of M. tuberculosis H37Rv.

-

Treatment Initiation (Acute Model): Begin treatment one day post-infection.

-

Treatment Initiation (Chronic Model): Begin treatment four weeks post-infection to allow for the establishment of granulomas.

-

Dosing: Administer this compound orally once daily at a specified dose (e.g., 100 mg/kg) for a defined period (e.g., 28 days). Include a vehicle control group and a positive control group (e.g., treated with a standard anti-TB drug like rifampicin).

-

Monitoring: Monitor the animals for clinical signs of disease and body weight throughout the study.

-

Endpoint Analysis: At the end of the treatment period, euthanize the animals.

-

Bacterial Load Determination: Aseptically remove the lungs and spleen, homogenize the tissues, and plate serial dilutions on 7H11 agar to determine the bacterial load (CFU).

-

Histopathology: A portion of the lungs and spleen can be fixed in formalin for histopathological analysis to assess the extent of tissue damage and inflammation.

-

Conclusion

This compound (Compound 13) is a promising anti-virulence candidate for the treatment of tuberculosis. Its ability to inhibit a key mycobacterial virulence factor, thereby enhancing the host's ability to control the infection, represents a significant advancement in the search for novel anti-TB therapies. The data presented in this guide demonstrate its potent in vitro and in vivo activity, favorable pharmacokinetic profile, and low cytotoxicity. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of TB drug discovery and development. Further investigation into the clinical potential of this compound and other MptpB inhibitors is warranted to address the urgent need for new and more effective treatments for tuberculosis.

References

- 1. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. MptpB inhibitor improves the action of antibiotics against Mycobacterium tuberculosis and nontuberculous Mycobacterium avium infections | Crick [crick.ac.uk]

- 9. Mycobacterial Protein Tyrosine Phosphatases A and B Inhibitors Augment the Bactericidal Activity of the Standard Anti-tuberculosis Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Targeting of Protein Tyrosine Phosphatases from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. MptpB Inhibitor Improves the Action of Antibiotics against Mycobacterium tuberculosis and Nontuberculous Mycobacterium avium Infections - PMC [pmc.ncbi.nlm.nih.gov]

MptpB Target Validation in Tuberculosis: A Technical Guide

This guide provides an in-depth overview of the target validation of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) using small molecule inhibitors. It is intended for researchers, scientists, and drug development professionals working on novel anti-tuberculosis therapies.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, secretes a range of virulence factors to survive and replicate within host macrophages. One such critical factor is the protein tyrosine phosphatase B (MptpB), which is secreted into the host cell cytoplasm.[1][2] MptpB plays a pivotal role in subverting the host's innate immune response, thereby promoting mycobacterial persistence.[1] This makes MptpB a compelling target for host-directed anti-tuberculosis therapies. This document details the validation of MptpB as a drug target, focusing on the mechanism of action and the effects of specific inhibitors.

Mechanism of Action of MptpB

MptpB is a dual-specificity phosphatase that can dephosphorylate both proteins and phosphoinositides.[3] Its primary role as a virulence factor is to manipulate host signaling pathways to create a permissive environment for mycobacterial growth.[1] Key functions of MptpB include:

-

Inhibition of Phagosome Maturation: MptpB dephosphorylates key signaling lipids such as phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This action prevents the fusion of the mycobacterial phagosome with the lysosome, a critical step in bacterial clearance.

-

Suppression of the Innate Immune Response: MptpB has been shown to block the ERK1/2 and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which in turn suppresses the production of the pro-inflammatory cytokine IL-6.

-

Promotion of Host Cell Survival: By activating the Akt signaling pathway, MptpB can inhibit host cell apoptosis. This prevents the elimination of infected macrophages and allows the bacteria to continue replicating.

MptpB Inhibitors for Target Validation

Several classes of small molecule inhibitors have been developed to probe the function of MptpB and validate it as a therapeutic target. This guide will focus on two well-characterized examples: I-A09 , a benzofuran (B130515) salicylic (B10762653) acid derivative, and C13 , an isoxazole-based compound.

Quantitative Data for MptpB Inhibitors

The following tables summarize the quantitative data for selected MptpB inhibitors, demonstrating their potency and efficacy in various experimental settings.

Table 1: In Vitro Inhibitory Activity of MptpB Inhibitors

| Inhibitor | Target | IC50 / Ki | Selectivity | Reference |

| I-A09 | MptpB | IC50 = 1.26 µM | >10-fold vs. a panel of mammalian PTPs | |

| Compound 1 | MptpB | Ki = 1.1 ± 0.03 µM | >30-fold vs. MptpA and a panel of human PTPs | |

| Compound 13 (C13) | MptpB | IC50 = 0.9 µM | - | |

| Compound 16 | MptpB | Ki = 3.2 ± 0.3 µM | > several-fold vs. a panel of PTPs | |

| Compound 17 | MptpB | Ki = 4.0 ± 0.5 µM | > several-fold vs. a panel of PTPs |

Table 2: Cellular and In Vivo Efficacy of MptpB Inhibitors

| Inhibitor | Assay | Model System | Effect | Reference |

| I-A09 | Intracellular Mtb growth | Macrophages | Blocks intracellular TB growth | |

| Compound 13 (C13) | Intracellular M. tuberculosis growth | THP-1 macrophages | 44% reduction in intracellular burden at 3 days | |

| Compound 13 (C13) | Intracellular M. avium growth | RAW264.7 macrophages | 38% reduction in intracellular burden at 3 days | |

| Compound 13 (C13) | Combination with Rifampicin | M. tuberculosis-infected macrophages | 25-50% additional reduction in bacterial burden | |

| Compound 13 (C13) | Combination with Bedaquiline | M. tuberculosis-infected macrophages | 25-50% additional reduction in bacterial burden | |

| Compound 13 (C13) | In vivo efficacy | Galleria mellonella larvae | Additive effects with antibiotics | |

| Orally bioavailable inhibitor | In vivo efficacy | Guinea pig model (acute & chronic) | Reduction in infection burden |

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of MptpB as a target are provided below.

MptpB Phosphatase Activity Assay

This protocol is for determining the in vitro inhibitory activity of compounds against MptpB.

-

Reagents and Materials:

-

Recombinant MptpB enzyme

-

p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate

-

Assay buffer: 50 mM 3,3-dimethylglutarate, pH 7.0, containing 1 mM EDTA, with ionic strength adjusted to 0.15 M with NaCl

-

Test compounds dissolved in DMSO

-

96-well microtiter plate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and pNPP (final concentration, e.g., 2.5 mM).

-

Add the test compound at various concentrations to the wells of the microtiter plate. Include a DMSO control.

-

To determine the mode of inhibition, compounds can be pre-incubated with either the enzyme or the substrate.

-

Initiate the reaction by adding the MptpB enzyme to the reaction mixture.

-

Incubate the plate at 25°C.

-

Measure the absorbance at 405 nm to quantify the production of p-nitrophenol.

-

Calculate the percentage of inhibition and determine the IC50 or Ki values.

-

Macrophage Infection Assay

This protocol is for assessing the effect of MptpB inhibitors on the intracellular survival of mycobacteria.

-

Reagents and Materials:

-

Macrophage cell line (e.g., J774A.1, RAW264.7, or THP-1)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Mycobacterium tuberculosis or Mycobacterium bovis BCG

-

Test compounds dissolved in DMSO

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

7H11 agar (B569324) plates

-

-

Procedure:

-

Seed macrophages in a 24-well plate and allow them to adhere overnight.

-

Infect the macrophages with mycobacteria at a specific multiplicity of infection (MOI), for example, 1:1.

-

After a short incubation period (e.g., 1-4 hours), wash the cells to remove extracellular bacteria.

-

Add fresh culture medium containing the test compound at various concentrations. Include a DMSO control.

-

Incubate the infected cells for a desired period (e.g., 24, 48, or 72 hours).

-

At each time point, lyse the macrophages with lysis buffer.

-

Plate serial dilutions of the cell lysates on 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the colony-forming units (CFUs) to determine the intracellular bacterial load.

-

Western Blot Analysis of Signaling Pathways

This protocol is for examining the effect of MptpB and its inhibitors on host cell signaling pathways.

-

Reagents and Materials:

-

Macrophage cell line (e.g., RAW264.7)

-

Stimulants (e.g., IFN-γ)

-

Test compounds

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK1/2, p38, Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

-

-

Procedure:

-

Culture macrophages and treat them with the test compound and/or stimulant as required by the experimental design.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate it with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Visualizations

The following diagrams illustrate the MptpB signaling pathway and a general workflow for its target validation.

Caption: MptpB signaling pathway in the host macrophage.

Caption: Experimental workflow for MptpB target validation.

Conclusion

The body of evidence strongly supports the validation of MptpB as a promising target for the development of novel anti-tuberculosis therapies. The use of specific inhibitors like I-A09 and C13 has been instrumental in elucidating the role of MptpB in mycobacterial pathogenesis. These inhibitors have demonstrated the ability to reverse the immune-subversive effects of MptpB, leading to reduced intracellular survival of M. tuberculosis and enhanced efficacy of existing antibiotics. Future research in this area will likely focus on the development of MptpB inhibitors with improved pharmacokinetic and pharmacodynamic properties for clinical translation.

References

Structural Insights into the Inhibition of MptpB by a Potent Thiophene Sulfonamide Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) is a critical virulence factor secreted by the bacterium to subvert host immune responses, making it a prime target for novel anti-tuberculosis therapies. This technical guide provides an in-depth analysis of the structural and biochemical basis of MptpB inhibition by a potent and selective inhibitor, (oxalylamino-methylene)-thiophene sulfonamide (OMTS). Due to the lack of specific public data for an inhibitor named "MptpB-IN-1," this document utilizes OMTS as a well-characterized example to fulfill the core requirements of a detailed technical guide. This guide summarizes key quantitative binding data, provides detailed experimental protocols for the characterization of MptpB-inhibitor complexes, and visualizes the experimental workflow and the targeted signaling pathway.

Introduction

Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents with novel mechanisms of action. MptpB, a secreted phosphatase from Mycobacterium tuberculosis, plays a pivotal role in the pathogen's survival within host macrophages by modulating critical signaling pathways.[1] Inhibition of MptpB is a promising strategy to disarm the bacterium and enhance host-mediated clearance. This guide focuses on the structural biology of the MptpB-OMTS complex, providing a comprehensive resource for researchers in the field of tuberculosis drug discovery.

Quantitative Binding and Inhibition Data

The interaction between OMTS and MptpB has been quantitatively characterized, demonstrating potent and specific inhibition. The following table summarizes the key binding and inhibitory parameters.

| Parameter | Value | Method | Reference |

| IC50 | 0.44 ± 0.05 µM | p-Nitrophenyl Phosphate (B84403) (pNPP) Assay | [2] |

| Ki | 0.33 ± 0.04 µM | p-Nitrophenyl Phosphate (pNPP) Assay | [3] |

| Inhibition Mode | Competitive | Kinetic Analysis | [3] |

Table 1: Quantitative data for the binding of OMTS to MptpB.

Structural Analysis of the MptpB-OMTS Complex

The crystal structure of MptpB in complex with OMTS reveals significant conformational changes upon inhibitor binding.[2] The binding of OMTS induces a large rearrangement of the enzyme, with some residues shifting over 27 Å relative to the phosphate-bound complex.[2] This interaction involves a flexible lid that covers the active site. Two molecules of OMTS were observed to bind to one molecule of PtpB in the crystal structure.[2] The inhibitor makes extensive contacts with the catalytic P-loop, providing a basis for its selectivity.[2]

Experimental Protocols

MptpB Inhibition Assay (p-Nitrophenyl Phosphate Assay)

This protocol describes the determination of the inhibitory activity of compounds against MptpB using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant MptpB enzyme

-

p-Nitrophenyl phosphate (pNPP)

-

Assay buffer (e.g., 50 mM 3,3-dimethylglutarate, pH 7.0, 1 mM EDTA, 0.15 M NaCl)

-

Test inhibitor (e.g., OMTS) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent.

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test inhibitor to the wells. Include a control with solvent only.

-

Add a solution of MptpB enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the enzymatic reaction by adding a solution of pNPP to each well.

-

Monitor the absorbance at 405 nm over time using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography of the MptpB-Inhibitor Complex

This protocol outlines the general steps for determining the crystal structure of MptpB in complex with an inhibitor.

Materials:

-

Purified recombinant MptpB protein

-

Inhibitor (e.g., OMTS)

-

Crystallization screening kits

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Protein Purification: Express and purify MptpB to high homogeneity.

-

Complex Formation: Incubate the purified MptpB with a molar excess of the inhibitor to ensure complex formation.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop).

-

Crystal Optimization: Optimize the initial crystallization conditions to obtain diffraction-quality crystals.

-

Data Collection:

-

Soak the crystals in a cryoprotectant solution to prevent ice formation.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron beamline or with an in-house X-ray source.[2]

-

-

Structure Determination:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the structure using molecular replacement with a known MptpB structure as a search model.

-

Refine the atomic model against the experimental data and build the inhibitor into the electron density map.

-

-

Structure Validation: Validate the final structure using established crystallographic criteria.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be used to measure the real-time binding kinetics (association and dissociation rates) of an inhibitor to MptpB.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified MptpB protein

-

Inhibitor (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP)

-

Amine coupling kit (EDC, NHS)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Immobilize MptpB onto the sensor surface via amine coupling.

-

Deactivate the remaining active groups.

-

-

Analyte Injection:

-

Prepare a series of dilutions of the inhibitor in running buffer.

-

Inject the inhibitor solutions over the immobilized MptpB surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) in real-time.

-

-

Data Analysis:

-

Record the association and dissociation phases.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Visualizations

Experimental Workflow for MptpB-Inhibitor Characterization

References

- 1. Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis for Selective Inhibition of Mycobacterium tuberculosis Protein Tyrosine Phosphatase PtpB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Targeting of Protein Tyrosine Phosphatases from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

MptpB-IN-1: A Novel Strategy to Combat Intracellular Survival of Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The global health threat of tuberculosis, caused by the intracellular pathogen Mycobacterium tuberculosis (M. tb), necessitates the development of novel therapeutic strategies. One promising approach is the inhibition of secreted virulence factors that are crucial for the bacterium's survival within host macrophages. This technical guide focuses on MptpB-IN-1, a representative inhibitor of the M. tb protein tyrosine phosphatase MptpB. MptpB is a key virulence factor that subverts host cell signaling to create a permissive intracellular environment for the bacterium. This document provides a comprehensive overview of the effects of MptpB inhibition on the intracellular survival of M. tb, including quantitative data, detailed experimental methodologies, and visualizations of the implicated signaling pathways.

The Role of MptpB in M. tuberculosis Pathogenesis

Mycobacterium tuberculosis secretes MptpB into the host macrophage cytosol, where it acts as a phosphatase to dephosphorylate host proteins, thereby manipulating critical signaling pathways. This manipulation is essential for the bacterium's survival and replication within the hostile environment of the macrophage. Key functions of MptpB include:

-